5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula and a Chemical Abstracts Service (CAS) number of 132341818. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including roles in pharmacology and medicinal chemistry. The specific structure of this compound suggests potential applications in various therapeutic areas, particularly in central nervous system modulation and as a pharmacological agent.
5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride is classified under several categories based on its chemical properties:
The synthesis of 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride can be approached through several chemical pathways, typically involving the reaction of pyrrolidine derivatives with imidazole precursors. The methods often utilize standard organic synthesis techniques such as:
The synthesis generally requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride features a pyrrolidine ring fused with an imidazole moiety. The presence of methyl groups on the pyrrolidine enhances its lipophilicity, potentially influencing its biological activity.
Key structural data includes:
5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride can participate in several chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced pharmacological properties or reduced toxicity profiles.
The mechanism of action for 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride is likely related to its interaction with specific receptors in the central nervous system. Compounds in this class often modulate neurotransmitter systems, which can lead to effects such as anxiolytic or antidepressant actions.
Research into similar compounds indicates that imidazole derivatives may influence pathways involving serotonin or dopamine receptors, although specific data for this compound's mechanism remains limited.
Relevant analyses include solubility tests and stability assessments under various conditions to determine practical handling guidelines.
5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride has potential applications in scientific research and pharmaceuticals:
The assembly of the pyrrolidine-imidazole core in 5-methyl-2-pyrrolidin-3-yl-1H-imidazole leverages transition-metal catalysis to achieve high regioselectivity. Silver(I) salts (e.g., AgOTf, AgBF₄) activate alkyne intermediates in 5-endo-dig cyclizations, enabling efficient intramolecular hydroamination of o-alkynylaniline precursors. This method yields the imidazole ring under mild conditions (RT–60°C) with >75% efficiency, avoiding expensive gold or palladium catalysts [2] [7]. Ruthenium-based systems further enhance scalability; for example, Ru-catalyzed hydrogenation of piperazine derivatives delivers N-functionalized pyrrolidines in 67% yield [4].
Table 1: Catalytic Systems for Pyrrolidine-Imidazole Core Formation
Catalyst | Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
AgOTf (10 mol%) | o-Alkynylanilines | MeCN, reflux, 20 h | 78–85 | Regioselective cyclization |
Ag₂CO₃ (10 mol%) | Carbamide derivatives | MW, 150°C, 1 h | 75 | Rapid microwave activation |
[Ru] (5 mol%) | Piperazine derivatives | H₂ (autoclave), 80°C | 67 | Atom economy |
Notably, microwave-assisted reactions using Ag₂CO₃ reduce reaction times from hours to minutes while maintaining yields >70%, crucial for industrial throughput [2] [7].
Stereocontrol at C3 of the pyrrolidine ring is achieved through chiral auxiliaries or asymmetric hydrogenation. L-Proline derivatives serve as enantiopure building blocks, where the native chiral center directs diastereoselective imidazole coupling via N-alkylation or reductive amination. This approach affords >98% ee for the (3S) configuration, critical for biological activity [4] [5]. Ru-catalyzed enantioselective hydrogenation of imines (e.g., 3-(aminomethyl)imidazoles) using chiral BINAP ligands yields enantiomeric ratios of 95:5 [5].
Table 2: Stereoselective Strategies for C3 Functionalization
Method | Chiral Source | Key Reagent/Condition | ee (%) | Application Example |
---|---|---|---|---|
Diastereoselective alkylation | L-Prolinol | LiAlH₄ reduction, then condensation | >98 | Avanafil intermediates |
Asymmetric hydrogenation | (R)-BINAP-RuCl₂ | H₂ (50 psi), EtOH, 24 h | 95 | Anticancer agents (e.g., Alpelisib) |
Enzymatic resolution | Lipases | Hydrolysis in buffer | 90 | Captopril synthesis |
The "pseudorotation" flexibility of pyrrolidine allows optimal spatial positioning of the C3 substituent, enhancing target binding selectivity in drug candidates [5].
Dihydrochloride salt formation (CAS 2173107-35-0) optimizes crystallinity and stability. Anhydrous ethanol or isopropanol systems are preferred for salt precipitation, achieving >97% purity. Counterion exchange occurs via treatment of the free base with HCl-saturated organic solvents (e.g., 2-propanol/HCl), yielding uniform crystals with low hygroscopicity [3] [8]. Particle size distribution is controlled by antisolvent addition (e.g., diethyl ether), generating 50–100 µm crystals ideal for formulation [3].
Table 3: Solvent Systems for Dihydrochloride Crystallization
Solvent | Acid Source | Temperature (°C) | Purity (%) | Particle Size (µm) |
---|---|---|---|---|
Anhydrous EtOH | HCl gas | 0–5 | 97.5 | 50–75 |
IPA | Conc. HCl (aq.) | 20–25 | 96.8 | 100–150 |
MeCN | HCl/dioxane | 10–15 | 98.2 | 30–60 |
Ethanol systems produce finer particles due to rapid nucleation, while isopropanol yields larger crystals for improved filtration [3].
Scale-up adheres to green chemistry principles:
Table 4: Green Metrics for Production Process
Strategy | PMI (kg/kg) | Energy (kWh/mol) | Waste Reduction (%) |
---|---|---|---|
Neat hydroamination | 3.2 | 15 | 60 |
Microwave cyclization | 4.1 | 8 | 45 |
Immobilized Ag catalysis | 2.8 | 12 | 70 |
(PMI = Process Mass Intensity)
These methods align with industrial demands for sustainability while maintaining throughput [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: